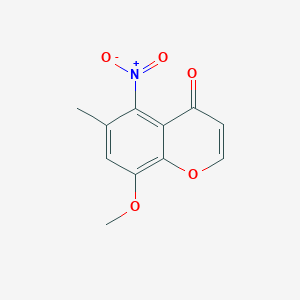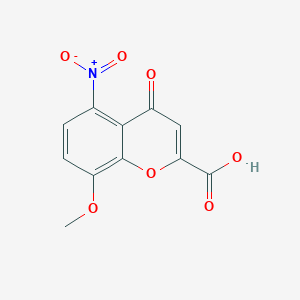
4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester, also known as MMMP, is a synthetic compound used in scientific research. It is a member of the carbamate family of compounds and is commonly used as a tool compound in the study of enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester is not fully understood. However, it is believed to act as a reversible inhibitor of enzymes and as a competitive antagonist of receptors. 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to bind to the active site of enzymes and prevent the substrate from binding. It has also been shown to bind to the ligand-binding site of receptors and prevent the natural ligand from binding.
Biochemical and Physiological Effects:
4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has also been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester in lab experiments is its high potency as an inhibitor and antagonist. This allows for smaller amounts of the compound to be used, reducing the risk of side effects. However, one limitation of using 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the use of 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester in scientific research. One potential application is in the study of Alzheimer’s disease, as 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer’s patients. 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester could also be used in the study of nicotine addiction, as it has been shown to have affinity for the nicotinic acetylcholine receptor. Finally, 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester could be used in the development of new drugs for the treatment of various diseases, as it has been shown to have a variety of biochemical and physiological effects.
Méthodes De Synthèse
4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester can be synthesized through a multi-step process involving the reaction of 4-methylbenzoic acid with morpholine, followed by the addition of N,N’-dicyclohexylcarbodiimide and 2-aminophenylcarbamate. The resulting intermediate is then treated with methyl iodide to produce 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester.
Applications De Recherche Scientifique
4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester is commonly used as a tool compound in the study of enzymes and receptors. It has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester has also been shown to have affinity for several receptors, including the serotonin transporter and the nicotinic acetylcholine receptor.
Propriétés
Nom du produit |
4-Methyl-benzoic acid (2-morpholin-4-yl-phenylcarbamoyl)-methyl ester |
|---|---|
Formule moléculaire |
C20H22N2O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
[2-(2-morpholin-4-ylanilino)-2-oxoethyl] 4-methylbenzoate |
InChI |
InChI=1S/C20H22N2O4/c1-15-6-8-16(9-7-15)20(24)26-14-19(23)21-17-4-2-3-5-18(17)22-10-12-25-13-11-22/h2-9H,10-14H2,1H3,(H,21,23) |
Clé InChI |
DLPKHTALLNHKNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC=CC=C2N3CCOCC3 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC=CC=C2N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)

![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)



![Ethyl 5-methyl-9-oxo-1,9-dihydropyrano[2,3-g]indole-2-carboxylate](/img/structure/B300314.png)


![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)

![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)